![molecular formula C12H11N3O3 B14221676 1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate CAS No. 825627-36-9](/img/structure/B14221676.png)
1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxazolidinone ring, a diazonium group, and a benzyl substituent, making it a versatile molecule for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions, often using benzyl halides in the presence of a base.
Formation of the Diazonium Group: The diazonium group is usually introduced through diazotization reactions, where an amine group is converted to a diazonium salt using nitrous acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
化学反应分析
Types of Reactions
1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine or other reduced forms.
Substitution: The diazonium group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone oxides, while substitution reactions can produce a variety of substituted oxazolidinones.
科学研究应用
1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate: shares similarities with other oxazolidinone derivatives, such as linezolid and tedizolid, which are known for their antimicrobial properties.
Diazonium Compounds: It also shares characteristics with other diazonium compounds, which are widely used in organic synthesis and materials science.
Uniqueness
Structural Features: The combination of the oxazolidinone ring, benzyl group, and diazonium group makes this compound unique and versatile.
Reactivity: Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.
属性
CAS 编号 |
825627-36-9 |
|---|---|
分子式 |
C12H11N3O3 |
分子量 |
245.23 g/mol |
IUPAC 名称 |
(4S)-4-benzyl-3-(2-diazoacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H11N3O3/c13-14-7-11(16)15-10(8-18-12(15)17)6-9-4-2-1-3-5-9/h1-5,7,10H,6,8H2/t10-/m0/s1 |
InChI 键 |
RKHOQLSRVHUDGQ-JTQLQIEISA-N |
手性 SMILES |
C1[C@@H](N(C(=O)O1)C(=O)C=[N+]=[N-])CC2=CC=CC=C2 |
规范 SMILES |
C1C(N(C(=O)O1)C(=O)C=[N+]=[N-])CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


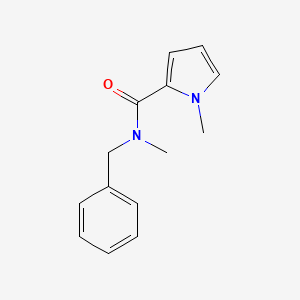
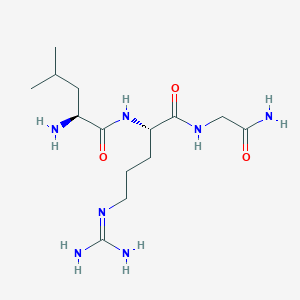

![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)

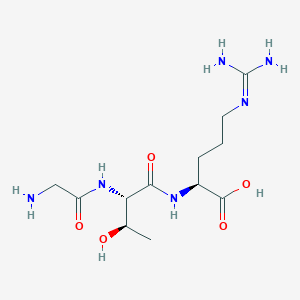

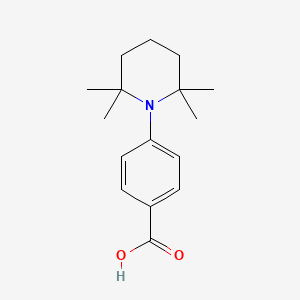
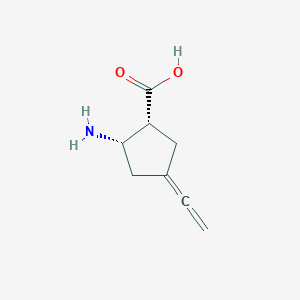

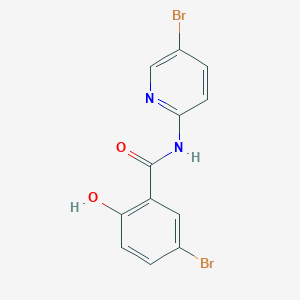
![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)

![N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea](/img/structure/B14221666.png)
